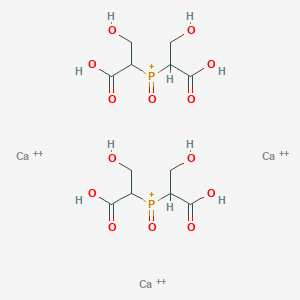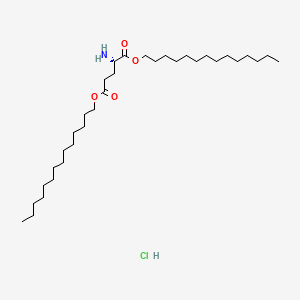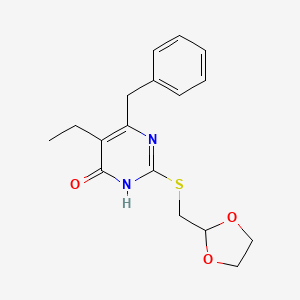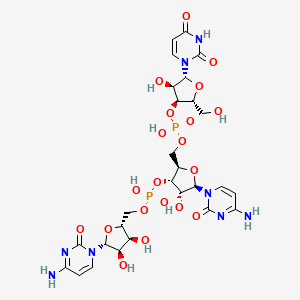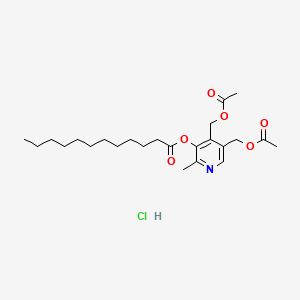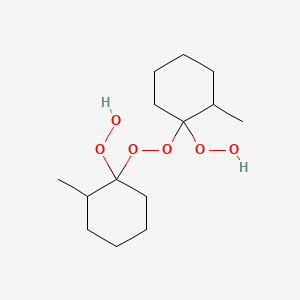
Dioxybis(methylcyclohexylidene) hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxybis(methylcyclohexylidene) hydroperoxide is a heterocyclic organic compound with the molecular formula C14H26O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Dioxybis(methylcyclohexylidene) hydroperoxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential effects on biological systems and its role in oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .
Comparison with Similar Compounds
Similar Compounds
- Dioxybis(ethylcyclohexylidene) hydroperoxide
- Dioxybis(propylcyclohexylidene) hydroperoxide
- Dioxybis(butylcyclohexylidene) hydroperoxide
Uniqueness
Dioxybis(methylcyclohexylidene) hydroperoxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
85896-57-7 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane |
InChI |
InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3 |
InChI Key |
LKORFINXKUPUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(OO)OOC2(CCCCC2C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


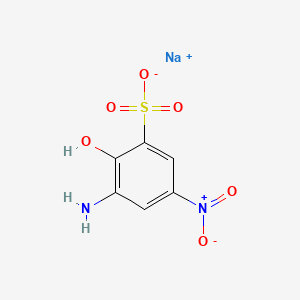
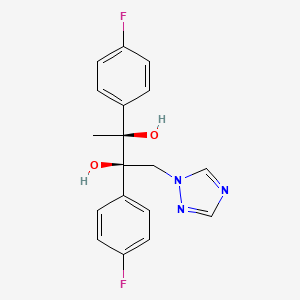
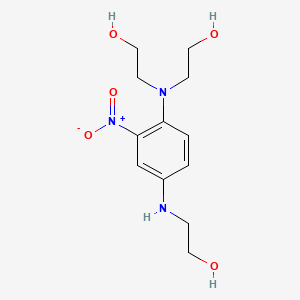
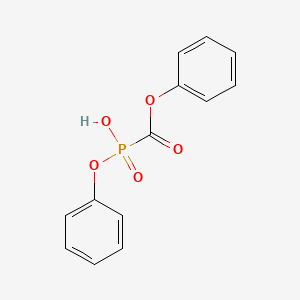


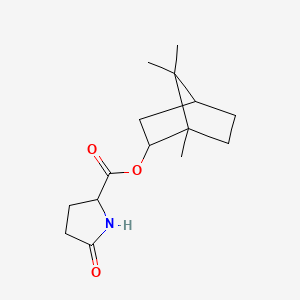
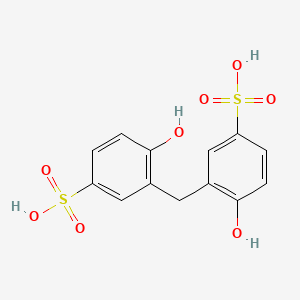
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
